Letermovir

Beschreibung

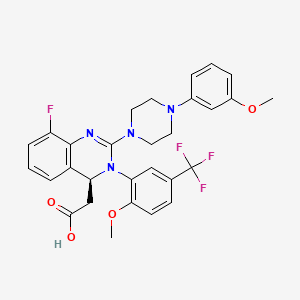

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[(4S)-8-fluoro-2-[4-(3-methoxyphenyl)piperazin-1-yl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-4H-quinazolin-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28F4N4O4/c1-40-20-6-3-5-19(16-20)35-11-13-36(14-12-35)28-34-27-21(7-4-8-22(27)30)23(17-26(38)39)37(28)24-15-18(29(31,32)33)9-10-25(24)41-2/h3-10,15-16,23H,11-14,17H2,1-2H3,(H,38,39)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWYSMLBETOMXAG-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(F)(F)F)N2C(C3=C(C(=CC=C3)F)N=C2N4CCN(CC4)C5=CC(=CC=C5)OC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C(F)(F)F)N2[C@H](C3=C(C(=CC=C3)F)N=C2N4CCN(CC4)C5=CC(=CC=C5)OC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28F4N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40238683 | |

| Record name | Letermovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40238683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

572.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917389-32-3 | |

| Record name | Letermovir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=917389-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Letermovir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0917389323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Letermovir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12070 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Letermovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40238683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4S)-2-{8-Fluoro-2-[4-(3-methoxyphenyl)piperazin-1-yl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-yl}acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LETERMOVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1H09Y5WO1F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Molecular Machinery: The Discovery of Letermovir's Mechanism of Action

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Letermovir (Prevymis®) represents a paradigm shift in the management of cytomegalovirus (CMV) infections, particularly in immunocompromised patient populations such as allogeneic hematopoietic stem cell transplant (HSCT) recipients.[1][2] As a first-in-class antiviral agent, its novel mechanism of action distinguishes it from previous CMV therapies that primarily target the viral DNA polymerase.[3] This specificity not only confers activity against CMV strains resistant to older drugs but also offers a favorable safety profile, notably lacking the myelosuppression and nephrotoxicity associated with earlier treatments.[4][5] This in-depth guide elucidates the pivotal experiments and methodologies that were instrumental in discovering and characterizing this compound's unique mechanism of action, providing a technical roadmap for researchers in antiviral drug development.

Core Mechanism: Inhibition of the CMV DNA Terminase Complex

This compound exerts its antiviral effect by specifically targeting the human cytomegalovirus (HCMV) DNA terminase complex, an essential enzymatic machinery for the virus.[6][7] This complex is responsible for the critical late-stage steps in viral replication: the cleavage of long, concatemeric viral DNA into individual, genome-length units and their subsequent packaging into pre-formed viral capsids.[8] By inhibiting this process, this compound prevents the formation of mature, infectious virions.[9]

The CMV terminase complex is composed of several protein subunits, with pUL51, pUL56, and pUL89 being key components.[6][10] Through a series of elegant experiments, the primary target of this compound was identified as the pUL56 subunit of this complex.[3][9]

Key Experimental Discoveries

The elucidation of this compound's mechanism of action was not a single discovery but rather a cascade of interconnected experimental findings. The following sections detail the critical experiments that pinpointed the drug's target and mode of inhibition.

Target Identification through Resistance Selection and Genotyping

A cornerstone in identifying the target of a novel antiviral is the generation and characterization of drug-resistant viral mutants. The principle is straightforward: mutations that confer resistance to a drug are likely to be located in the gene encoding the drug's target protein.

Experimental Protocol: In Vitro Resistance Selection

The protocol for selecting this compound-resistant CMV strains generally involves the following steps:

-

Viral Culture: Human foreskin fibroblasts (HFFs) or other permissive cell lines are infected with a laboratory strain of HCMV (e.g., AD169 or Towne).

-

Drug Exposure: The infected cells are cultured in the presence of a low concentration of this compound, typically at or slightly above the 50% effective concentration (EC50).

-

Serial Passage: The supernatant from cultures that exhibit viral breakthrough (cytopathic effect, or CPE) is used to infect fresh cell cultures.

-

Dose Escalation: With each subsequent passage, the concentration of this compound is incrementally increased (e.g., doubled).[1]

-

Plaque Purification: Once a virus population demonstrates robust growth at high this compound concentrations, individual viral clones are isolated through plaque purification. This ensures a genetically homogenous population for further analysis.

-

Genotypic Analysis: The purified, resistant viral DNA is extracted, and the genes encoding the subunits of the terminase complex (UL51, UL56, and UL89) are sequenced to identify mutations not present in the wild-type parental virus.[11][12]

Initial and subsequent resistance selection studies consistently identified mutations in the UL56 gene of this compound-resistant CMV strains.[3][11] This provided the first strong evidence that the pUL56 subunit of the terminase complex was the primary target of this compound.

Confirmation of Resistance-Conferring Mutations via Marker Transfer

The presence of a mutation in a resistant virus does not, by itself, prove that the mutation is responsible for the resistance phenotype. To establish a causal link, a technique known as marker transfer is employed.

Experimental Protocol: Marker Transfer

-

Recombinant Virus Construction: A wild-type CMV laboratory strain is used to generate a recombinant virus that contains only the specific mutation of interest identified in the resistant strain. This is typically achieved through homologous recombination using a bacterial artificial chromosome (BAC) containing the CMV genome.

-

Phenotypic Analysis: The newly created recombinant virus, carrying the single point mutation, is then tested for its susceptibility to this compound using a plaque reduction or yield reduction assay.

-

Comparison: The EC50 value of the recombinant virus is compared to that of the wild-type virus. A significant increase in the EC50 for the mutant virus confirms that the specific mutation is sufficient to confer resistance to this compound.[11]

Marker transfer experiments have definitively confirmed that specific mutations in the UL56 gene are responsible for this compound resistance.[3][11]

Demonstration of the Effect on Viral DNA Processing

With the target identified as the terminase complex, the next step was to demonstrate how this compound's interaction with this complex affects viral replication. The hypothesis was that the drug inhibits the cleavage of concatemeric viral DNA.

Experimental Protocol: Functional Viral DNA Cleavage Assay

This assay, often utilizing Southern blotting, directly visualizes the state of viral DNA within infected cells.

-

Infection and Treatment: HFFs are infected with HCMV and treated with either this compound, a control compound (e.g., a DNA polymerase inhibitor like ganciclovir), or no drug.

-

DNA Extraction: At a late time point post-infection, total DNA is extracted from the infected cells.

-

Restriction Digest: The extracted DNA is digested with a specific restriction enzyme (e.g., KpnI) that cuts the viral genome at defined sites. The choice of enzyme is critical, as it is selected to produce different sized fragments for cleaved, unit-length genomes versus uncleaved concatemeric DNA.

-

Southern Blotting: The digested DNA fragments are separated by size via gel electrophoresis and transferred to a membrane. A labeled DNA probe specific to a terminal region of the CMV genome is then used to visualize the viral DNA fragments.

-

Analysis: In untreated or control-treated cells, both fragments corresponding to concatemeric DNA and cleaved, unit-length genomes are visible. In this compound-treated cells, there is a marked reduction or absence of the fragment representing cleaved, unit-length genomes and an accumulation of the fragment corresponding to the uncleaved concatemers.[9]

This experiment provided direct evidence that this compound's mechanism of action is the inhibition of viral DNA concatemer processing, a key function of the terminase complex.[9]

Quantitative Data Summary

The antiviral activity of this compound and the degree of resistance conferred by various mutations are quantified by the 50% effective concentration (EC50) and the resistance index (RI), which is the ratio of the mutant EC50 to the wild-type EC50.

| CMV Strain/Mutant | EC50 (nM) * | Resistance Index (RI) | Reference |

| Wild-Type (AD169/Towne) | 2.1 - 2.9 | - | [7][11] |

| pUL56 Mutations | |||

| V231L | - | ~10 | [2] |

| V236M | - | 32 - 46 | [12][13] |

| L241P | 470 | 160 | [11] |

| T244K | - | 3.3 | [13] |

| F261L | - | Low-grade | [2] |

| C325F/R/W/Y | - | >3,000 - >8,000 | [2][13] |

| R369S/T | 110 | 38 | [11][12] |

| pUL51 Mutations | |||

| A95V | - | 13.8 | [14] |

*EC50 values can vary slightly between studies due to different assay conditions.

Visualizing the Mechanism and Discovery Workflow

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental logic in the discovery of this compound's mechanism of action.

Caption: CMV replication cycle and the inhibitory action of this compound on the terminase complex.

References

- 1. Geno- and Phenotypic Characterization of Human Cytomegalovirus Mutants Selected In Vitro after this compound (AIC246) Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. This compound use may impact on the Cytomegalovirus DNA fragmentation profile in plasma from allogeneic hematopoietic stem cell transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. unmc.edu [unmc.edu]

- 5. This compound and inhibitors of the terminase complex: a promising new class of investigational antiviral drugs against human cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. In Vitro Drug Combination Studies of this compound (AIC246, MK-8228) with Approved Anti-Human Cytomegalovirus (HCMV) and Anti-HIV Compounds in Inhibition of HCMV and HIV Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound Treatment of Human Cytomegalovirus Infection Antiinfective Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Novel Anticytomegalovirus Compound AIC246 (this compound) Inhibits Human Cytomegalovirus Replication through a Specific Antiviral Mechanism That Involves the Viral Terminase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound Resistance in Hematopoietic Stem Cell Transplant Recipients: The Risks Associated with Cytomegalovirus Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. First clinical description of this compound resistance mutation in cytomegalovirus UL51 gene and potential impact on the terminase complex structure - PubMed [pubmed.ncbi.nlm.nih.gov]

Letermovir pharmacokinetics and pharmacodynamics in preclinical models

An In-depth Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of letermovir, a first-in-class antiviral agent against human cytomegalovirus (HCMV). This compound presents a novel mechanism of action, targeting the viral terminase complex, which distinguishes it from existing anti-HCMV drugs that inhibit viral DNA polymerase.[1] This guide synthesizes key preclinical data, details relevant experimental methodologies, and visualizes complex processes to support further research and development efforts in the field.

Mechanism of Action

This compound exerts its antiviral effect by specifically inhibiting the human cytomegalovirus (HCMV) DNA terminase complex.[2][3] This complex, essential for the late stages of viral replication, is composed of multiple subunits, including pUL51, pUL56, and pUL89.[2][4][5] this compound's primary target is the pUL56 subunit.[2][4]

The terminase complex is responsible for cleaving long viral DNA concatemers—multiple copies of the genome linked end-to-end—into individual, unit-length genomes.[4] These individual genomes are then packaged into pre-formed viral capsids to create new, infectious virions.[1][2] By binding to the terminase complex, this compound disrupts this cleavage and packaging process.[2] This inhibition prevents the formation of mature viral particles, effectively halting the viral replication cycle.[2][3] A key advantage of this mechanism is its specificity for CMV; this compound shows no inhibitory activity against other major pathogenic viruses, including other members of the Herpesviridae family.[1][5] Furthermore, it is fully active against CMV strains that have developed resistance to DNA polymerase inhibitors like ganciclovir.[1][6]

Caption: Mechanism of action of this compound targeting the HCMV terminase complex.

Pharmacodynamics: Antiviral Efficacy

This compound demonstrates potent and specific anti-HCMV activity in both in vitro cell-culture models and in vivo animal models of infection.

| Parameter | Model System | Value | Reference |

| EC₅₀ | Cell-culture models (most clinical HCMV isolates) | Single-digit nM | [1] |

| EC₅₀ | Cell-culture models | 2.1 nM | [7] |

| ED₅₀ | Xenograft mouse infection model | 3 mg/kg/day | [1] |

| ED₉₀ | Xenograft mouse infection model | 8 mg/kg/day | [1] |

In Vitro Efficacy Assay (Plaque Reduction Assay)

-

Cell Culture: Human foreskin fibroblasts (HFFs) or other permissive cell lines are seeded in multi-well plates and grown to confluence.

-

Virus Infection: The cell monolayers are infected with a standardized amount of laboratory or clinical strains of HCMV for a period of 1-2 hours to allow for viral adsorption.

-

Drug Application: After adsorption, the virus inoculum is removed, and the cells are washed. Growth medium containing serial dilutions of this compound (or a vehicle control) is then added to the wells.

-

Incubation: The plates are incubated for 7-14 days to allow for the formation of viral plaques (zones of cell death). During this period, the medium is typically overlaid with a semi-solid substance like carboxymethylcellulose to prevent non-specific viral spread.

-

Quantification: At the end of the incubation period, the cells are fixed and stained (e.g., with crystal violet). The viral plaques are counted visually or with an automated plate reader.

-

Data Analysis: The number of plaques in the drug-treated wells is compared to the vehicle control. The EC₅₀ value, the concentration of this compound that reduces the number of plaques by 50%, is calculated using non-linear regression analysis.

In Vivo Efficacy Assay (Xenograft Mouse Model)

-

Animal Model: Immunocompromised mice (e.g., NOD/scid or similar strains) are used, as they are incapable of clearing the human-specific cytomegalovirus.

-

Xenograft Implantation: Human tissue permissive to HCMV infection (e.g., fetal thymus and liver tissue) is implanted under the kidney capsule of the mice. The animals are allowed several weeks for the implant to become vascularized and established.

-

Infection: The mice are directly infected with a clinical isolate of HCMV, often by injection into the established xenograft.

-

Treatment Protocol: Following infection, mice are randomized into treatment and placebo groups. This compound is administered daily via a clinically relevant route (e.g., oral gavage) at various dose levels (e.g., 1, 3, 10, 30 mg/kg/day). A placebo group receives the vehicle only. Treatment typically continues for several weeks.

-

Data Analysis: The viral load in the treatment groups is compared to the placebo group. The effective dose that reduces the viral load by 50% (ED₅₀) or 90% (ED₉₀) is determined.[1]

Pharmacokinetics: ADME Profile

The pharmacokinetic properties of this compound have been characterized in several preclinical species to understand its absorption, distribution, metabolism, and excretion (ADME).

| Parameter | Mouse | Rat | Dog | Reference |

| Plasma Protein Binding | 97.62% | N/A | 99.27% | [8] |

| Primary Metabolism | N/A | Minor (Glucuronidation) | N/A | [3][7] |

| Primary Excretion Route | N/A | Biliary | N/A | [8] |

Note: The values for protein binding represent the bound fraction, calculated from the reported unbound percentages of 2.38% for mouse and 0.73% for dog.[8]

Typical Preclinical Pharmacokinetic Study

-

Animal Models: Studies are conducted in relevant preclinical species such as mice, rats, and dogs. Animals are fasted overnight prior to dosing but allowed access to water.

-

Dosing and Administration: this compound is formulated in an appropriate vehicle and administered via the intended clinical routes (intravenous and oral).

-

Intravenous (IV): A single bolus dose is administered, typically through a cannulated vein (e.g., tail vein in rats). This allows for the determination of absolute bioavailability and clearance.

-

Oral (PO): A single dose is administered via oral gavage.

-

-

Sample Collection: Blood samples (serial) are collected at predetermined time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours). Blood is collected into tubes containing an anticoagulant (e.g., K₂EDTA) and immediately placed on ice. Plasma is separated by centrifugation and stored at -80°C until analysis. For excretion studies, urine and feces are collected over specified intervals.

-

Bioanalytical Method: Plasma concentrations of this compound are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[9][10]

-

Sample Preparation: Plasma samples are prepared, often via protein precipitation or liquid-liquid extraction, to remove interfering substances. An internal standard is added to correct for analytical variability.

-

Chromatography: Separation is achieved on a reverse-phase column (e.g., C18) with a gradient mobile phase, such as a mixture of ammonium acetate in water and acetonitrile.[9][11]

-

Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent drug and the internal standard.

-

Validation: The method is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.[9][11]

-

-

Pharmacokinetic Analysis: The resulting plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), CL (clearance), Vd (volume of distribution), and t½ (half-life).

Caption: A typical experimental workflow for a preclinical pharmacokinetic study.

References

- 1. [Pharmacological and clinical effects of this compound (Prevymis®), a novel anti-human cytomegalovirus prophylactic drug] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound Treatment of Human Cytomegalovirus Infection Antiinfective Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. unmc.edu [unmc.edu]

- 6. merckconnect.com [merckconnect.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Pharmacokinetics and safety of the anti‐human cytomegalovirus drug this compound in subjects with hepatic impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development and Full Validation of a Bioanalytical Method for Quantifying this compound in Human Plasma Using Ultra-Performance Liquid Chromatography Coupled with Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. acgpubs.org [acgpubs.org]

- 11. Development and Full Validation of a Bioanalytical Method for Quantifying this compound in Human Plasma Using Ultra-Performance Liquid Chromatography Coupled with Mass Spectrometry [jstage.jst.go.jp]

Letermovir's Impact on CMV DNA Concatemer Processing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Letermovir, a first-in-class antiviral agent, has significantly altered the landscape of cytomegalovirus (CMV) infection management, particularly in immunocompromised patient populations. Its novel mechanism of action, distinct from traditional DNA polymerase inhibitors, targets the viral terminase complex, a crucial enzymatic machinery responsible for the processing and packaging of the viral genome. This technical guide provides an in-depth exploration of this compound's effect on CMV DNA concatemer processing. It details the molecular interactions, summarizes key quantitative data, provides comprehensive experimental protocols for studying its mechanism, and visualizes the involved pathways and workflows.

Introduction: The Cytomegalovirus Replication Cycle and the Role of the Terminase Complex

Human cytomegalovirus (HCMV), a member of the Betaherpesvirinae subfamily, replicates its double-stranded DNA genome within the nucleus of infected host cells. The replication process, occurring through a rolling circle mechanism, results in the formation of long, head-to-tail concatemers of the viral genome.[1][2] These concatemers are substrates for the viral terminase complex, which is responsible for cleaving them into unit-length genomes and packaging them into pre-formed viral capsids.[1][2] This process is essential for the production of infectious virions.

The CMV terminase complex is a multi-protein assembly primarily composed of three subunits:

-

pUL51: While its exact function is still being elucidated, pUL51 is essential for the proper localization and stability of the other terminase subunits within the nucleus and is crucial for the cleavage and packaging of viral DNA.[3][4]

-

pUL56: This is the large subunit of the terminase complex and is the primary target of this compound.[3][5] It possesses ATPase activity, providing the energy required for DNA translocation into the capsid, and is involved in the sequence-specific binding to the viral DNA.[5]

-

pUL89: The small subunit of the terminase complex, pUL89, is believed to possess the nuclease activity required for cleaving the DNA concatemers.[1]

The coordinated action of these subunits ensures the high-fidelity processing of the viral genome, making the terminase complex an attractive target for antiviral therapy.

Mechanism of Action of this compound

This compound exerts its antiviral effect by specifically inhibiting the CMV terminase complex.[5] By binding to the pUL56 subunit, this compound disrupts the normal function of the complex, leading to a failure in the cleavage of DNA concatemers into unit-length genomes.[1][5] Consequently, the packaging of viral DNA into capsids is aborted, resulting in the accumulation of immature, non-infectious viral particles.[5] A key feature of this compound's mechanism is that it does not inhibit viral DNA replication itself; concatemers are still produced, but they are not processed correctly.[6] This distinct mechanism of action means that this compound does not exhibit cross-resistance with DNA polymerase inhibitors like ganciclovir, foscarnet, and cidofovir.[5]

Quantitative Data on this compound's Activity

The in vitro efficacy of this compound has been extensively characterized using various cell culture-based assays. The following tables summarize key quantitative data, including 50% effective concentration (EC50) values against different CMV strains and in combination with other antiviral agents.

Table 1: In Vitro Efficacy of this compound Against Laboratory and Clinical CMV Strains

| CMV Strain | Cell Type | Assay Type | EC50 (nM) | Reference |

| AD169 | Human Foreskin Fibroblasts (HFF) | Plaque Reduction Assay | 2.8 | [7] |

| Towne | HFF | Plaque Reduction Assay | 3.1 | [7] |

| BADrUL131-Y | ARPE-19 | Checkerboard Assay | 2.44 (95% CI: 1.66-3.60) | [8] |

| Clinical Isolates (n=17) | HFF | Plaque Reduction Assay | Range: 1.0 - 5.7 | [9] |

| Ganciclovir-resistant | HFF | Plaque Reduction Assay | 2.1 | [7] |

| Cidofovir-resistant | HFF | Plaque Reduction Assay | 2.3 | [7] |

| Foscarnet-resistant | HFF | Plaque Reduction Assay | 2.5 | [7] |

Table 2: In Vitro Activity of this compound in Combination with Other Antivirals

| Combination | CMV Strain | Cell Type | Assay Type | Interaction | Reference |

| This compound + Sirolimus | BADrUL131-Y | ARPE-19 | Checkerboard Assay | Additive | [8] |

| This compound + Ganciclovir | AD169 | HFF | Not Specified | Additive | [10] |

| This compound + Foscarnet | AD169 | HFF | Not Specified | Additive | [10] |

| This compound + Cidofovir | AD169 | HFF | Not Specified | Additive | [10] |

Experimental Protocols

This section details the methodologies for key experiments used to elucidate this compound's mechanism of action.

Plaque Reduction Assay for Determining Antiviral Activity

This assay is a gold standard for quantifying the inhibitory effect of an antiviral compound on viral replication.

Materials:

-

Human foreskin fibroblasts (HFFs) or other susceptible cell lines (e.g., ARPE-19)

-

CMV strain of interest (e.g., AD169, clinical isolate)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

Overlay medium (e.g., cell culture medium with 0.5% methylcellulose)

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

-

Phosphate-buffered saline (PBS)

-

6-well or 12-well cell culture plates

Protocol:

-

Seed HFFs in 6-well or 12-well plates and grow to confluence.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Aspirate the medium from the confluent cell monolayers and infect with a standardized amount of CMV (e.g., 100 plaque-forming units per well) for 1-2 hours at 37°C.

-

Remove the viral inoculum and wash the cells once with PBS.

-

Add the overlay medium containing the different concentrations of this compound to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).

-

Incubate the plates at 37°C in a CO2 incubator for 7-14 days, or until plaques are clearly visible in the virus control wells.

-

Aspirate the overlay medium and fix the cells with 10% formalin for 10 minutes.

-

Stain the cells with crystal violet solution for 10-15 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each drug concentration relative to the virus control.

-

Determine the EC50 value by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve.

Viral DNA Cleavage Assay (Southern Blot-based)

This assay directly visualizes the effect of this compound on the processing of CMV DNA concatemers.

Materials:

-

HFF cells

-

CMV strain AD169

-

This compound

-

DNA extraction kit

-

Restriction enzyme (e.g., KpnI) and corresponding buffer

-

Agarose gel electrophoresis equipment

-

Southern blotting apparatus and nylon membrane

-

DNA probe specific for the terminal region of the CMV genome

-

Hybridization buffer and reagents

-

Phosphorimager or X-ray film for detection

Protocol:

-

Infect confluent HFFs with CMV AD169 at a multiplicity of infection (MOI) of 1.

-

After viral adsorption, treat the cells with a high concentration of this compound (e.g., 50-fold the EC50). Include an untreated infected control.

-

Incubate the cells for 96 hours post-infection.

-

Harvest the cells and extract total DNA using a commercial kit.

-

Digest the extracted DNA with a restriction enzyme that cuts near the genomic termini, such as KpnI. This will generate a specific fragment size from correctly cleaved unit-length genomes and a larger fragment from unprocessed concatemers.[11]

-

Separate the digested DNA fragments by agarose gel electrophoresis.

-

Transfer the DNA from the gel to a nylon membrane via Southern blotting.

-

Hybridize the membrane with a radiolabeled DNA probe specific for the terminal fragment of the CMV genome.

-

Wash the membrane to remove unbound probe.

-

Visualize the DNA fragments using a phosphorimager or by exposing the membrane to X-ray film. In the untreated control, a band corresponding to the cleaved terminal fragment should be prominent. In the this compound-treated sample, this band will be significantly reduced or absent, while a higher molecular weight band corresponding to the unprocessed concatemer will be present.[11]

Quantitative PCR (qPCR) for Viral Load Determination

qPCR is used to quantify the amount of viral DNA in a sample, which can be useful for assessing the effect of an antiviral on viral replication and release.

Materials:

-

Plasma, whole blood, or cell culture supernatant samples

-

DNA extraction kit suitable for the sample type

-

Primers and probe specific for a conserved region of the CMV genome (e.g., UL54)

-

qPCR master mix

-

Real-time PCR instrument

-

CMV DNA standards for quantification

Protocol:

-

Extract viral DNA from the samples using a validated commercial kit.

-

Prepare a qPCR reaction mixture containing the master mix, primers, probe, and extracted DNA.

-

Set up a standard curve using serial dilutions of a known quantity of CMV DNA.

-

Perform the qPCR reaction on a real-time PCR instrument using an appropriate thermal cycling protocol.

-

The instrument will monitor the fluorescence signal in real-time.

-

The cycle threshold (Ct) value for each sample is determined.

-

Quantify the CMV DNA in the samples by comparing their Ct values to the standard curve.

-

Results are typically reported as international units per milliliter (IU/mL) or copies/mL.

It is important to note that when assessing this compound's efficacy using qPCR on whole-cell lysates, the accumulation of unprocessed concatemeric DNA can lead to an overestimation of the viral load and may not accurately reflect the reduction in infectious virus production.[6] Therefore, qPCR on cell-free specimens like plasma or culture supernatant is a more reliable method for monitoring this compound's antiviral effect.[6]

Generation of this compound-Resistant CMV Mutants

The in vitro selection of drug-resistant mutants is a critical step in understanding the mechanism of action and potential resistance pathways of an antiviral drug.

Materials:

-

HFF cells

-

Wild-type CMV strain

-

This compound

-

Cell culture flasks or plates

Protocol:

-

Infect HFFs with a low MOI of wild-type CMV.

-

Culture the infected cells in the presence of a low concentration of this compound (e.g., at or slightly above the EC50).

-

Monitor the cultures for the development of viral cytopathic effect (CPE).

-

When CPE is observed, harvest the virus and use it to infect fresh HFF cultures.

-

Gradually increase the concentration of this compound in subsequent passages.

-

Continue this process of serial passage until a viral population that can replicate efficiently in the presence of high concentrations of this compound is selected.

-

Isolate viral DNA from the resistant population.

-

Sequence the genes encoding the subunits of the terminase complex (UL51, UL56, and UL89) to identify mutations that confer resistance. Resistance mutations are most commonly found in the UL56 gene.[4]

This compound Resistance

As with any antimicrobial agent, the emergence of resistance is a concern. For this compound, resistance-associated mutations have been identified both in vitro and in clinical settings. The vast majority of these mutations map to the pUL56 subunit of the terminase complex.[4] Mutations in pUL51 and pUL89 that contribute to this compound resistance have also been reported, though less frequently.[3] The identification of these resistance mutations provides further strong evidence for the direct interaction of this compound with the terminase complex.

Conclusion

This compound represents a significant advancement in anti-CMV therapy due to its unique mechanism of targeting the viral terminase complex. By inhibiting the processing of CMV DNA concatemers, this compound effectively halts the production of infectious virions without affecting viral DNA synthesis. This in-depth technical guide has provided a comprehensive overview of its mechanism of action, supported by quantitative data and detailed experimental protocols. A thorough understanding of this compound's interaction with the CMV terminase complex is essential for ongoing research, the development of next-generation terminase inhibitors, and the effective clinical management of CMV infections.

References

- 1. The human cytomegalovirus terminase complex as an antiviral target: a close-up view - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound Resistance in Hematopoietic Stem Cell Transplant Recipients: The Risks Associated with Cytomegalovirus Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Resistance Analysis in a Clinical Trial of Cytomegalovirus Prophylaxis for Hematopoietic Stem Cell Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound for Cytomegalovirus Prevention in Patients Undergoing Hematopoietic Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reliable quantification of Cytomegalovirus DNAemia in this compound treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nmc.testcatalog.org [nmc.testcatalog.org]

- 8. researchgate.net [researchgate.net]

- 9. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structures and Divergent Mechanisms in Capsid Maturation and Stabilization Following Genome Packaging of Human Cytomegalovirus and Herpesviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Letermovir's Activity Against Latent Cytomegalovirus (CMV) Infection Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Human Cytomegalovirus (HCMV) establishes a lifelong latent infection, primarily within hematopoietic progenitor cells (HPCs) and monocytes. Reactivation from this latent state is a significant cause of morbidity and mortality in immunocompromised individuals, particularly transplant recipients. Letermovir is a first-in-class antiviral agent approved for the prophylaxis of CMV infection and disease in high-risk patient populations.[1][2] Its unique mechanism of action, targeting the viral terminase complex, distinguishes it from traditional DNA polymerase inhibitors.[3][4] This technical guide provides an in-depth analysis of this compound's activity in the context of latent CMV infection, summarizing available data, outlining relevant experimental protocols, and visualizing key biological pathways. While extensive clinical data underscores its efficacy in preventing CMV reactivation, this guide also highlights the current landscape of preclinical research into its direct effects on established latent infection models.

This compound's Mechanism of Action

This compound inhibits the HCMV terminase complex, which is essential for the cleavage of viral DNA concatemers into unit-length genomes and their subsequent packaging into new virions.[3] This complex is composed of the pUL51, pUL56, and pUL89 proteins.[1] this compound's primary target is the pUL56 subunit.[3] By disrupting this late-stage process in the viral replication cycle, this compound effectively prevents the formation of infectious viral particles.[4] This mechanism is distinct from that of DNA polymerase inhibitors like ganciclovir, which act at an earlier stage of replication.[4] Consequently, this compound does not inhibit viral protein expression or DNA replication itself, but rather renders the resulting virions non-infectious.[4]

This late-stage intervention implies that this compound's primary role in the context of latency is not to eradicate the latent viral reservoir or to prevent the initial signaling events that trigger reactivation. Instead, it acts as a powerful prophylactic agent by ensuring that upon reactivation of the lytic cycle, no new infectious virus is produced, thereby preventing viral dissemination and clinical disease.

Quantitative Data from Clinical and In Vitro Studies

While specific quantitative data on this compound's efficacy in preventing reactivation from established in vitro latent models (e.g., EC50 for inhibition of viral release post-reactivation stimulus) is not extensively available in public literature, its potent antiviral activity in lytic infection models and its clinical efficacy in preventing reactivation provide strong evidence of its utility.

Table 1: In Vitro Efficacy of this compound Against Lytic CMV Infection

| Cell Line | CMV Strain | Assay Method | EC50 (nM) | Reference |

| ARPE-19 | BADrUL131-Y | Checkerboard Assay | 2.44 | [5] |

Note: This data represents activity against lytic infection, which is the basis for its effect post-reactivation.

Table 2: Clinical Efficacy of this compound Prophylaxis in Preventing CMV Reactivation in Allogeneic Hematopoietic Cell Transplant (allo-HCT) Recipients

| Study Population | This compound Group | Control/Placebo Group | Endpoint | Timepoint | Reference |

| CMV-seropositive allo-HCT recipients | 37.5% with clinically significant CMV infection (CS-CMVi) | 60.6% with CS-CMVi | CS-CMVi | Week 24 post-transplant | [2] |

| CMV-seropositive allo-HCT recipients | 14% with CS-CMVi | 41% with CS-CMVi | CS-CMVi | Day 100 post-transplant | [6] |

| CMV-seropositive allo-HCT recipients | 21.9% requiring CMV therapy | 68.8% requiring CMV therapy | CMV infection requiring therapy | Day 180 post-transplant | [7] |

| Pediatric allo-HCT recipients | 11.3% with CS-CMVi | 64.5% with CS-CMVi | CS-CMVi | Not Specified | [8] |

Experimental Protocols for Studying this compound in Latent CMV Infection Models

Several in vitro models have been established to study HCMV latency and reactivation.[1] These models are crucial for evaluating the efficacy of antiviral compounds like this compound. The primary cell types used are CD34+ hematopoietic progenitor cells (HPCs) and monocytic cell lines such as THP-1.[3][9]

General Protocol for Establishing Latent HCMV Infection in THP-1 Monocytes

This protocol is based on methodologies described in the literature for establishing latent CMV infection for subsequent reactivation studies.[3]

-

Cell Culture: Maintain THP-1 monocytic cells in suspension in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, sodium pyruvate, and β-mercaptoethanol.

-

Infection: Seed THP-1 cells at a density of approximately 1.7 x 10^6 cells/mL. Infect the cells with a low-passage HCMV strain (e.g., TB40E) at a multiplicity of infection (MOI) of 0.1 to 0.5.

-

Establishment of Latency: Culture the infected cells for a period of 5 to 7 days. During this time, the virus establishes a latent-like state, characterized by the presence of viral genomes, expression of latency-associated transcripts (e.g., UL138), and the absence of significant lytic gene expression or production of infectious virions.

-

Confirmation of Latency: Verify the latent state by quantitative PCR (qPCR) to detect viral DNA and reverse transcription qPCR (RT-qPCR) to assess the expression of lytic (e.g., IE1, pp65) versus latent transcripts. The supernatant should also be tested for the absence of infectious virus via plaque assay on permissive fibroblasts.

Proposed Protocol for Evaluating this compound's Activity Against CMV Reactivation

-

Establish Latent Infection: Follow the protocol described in section 3.1 to establish a latently infected THP-1 cell culture.

-

Induce Reactivation: After confirming latency (e.g., at day 7 post-infection), induce reactivation by differentiating the THP-1 monocytes into macrophages. This is typically achieved by treating the cells with 12-O-tetradecanoylphorbol-13-acetate (TPA) at a concentration of around 80 nM.[3]

-

This compound Treatment: Concurrently with TPA treatment, add this compound to the cell culture medium at a range of concentrations centered around its known EC50 for lytic infection (e.g., 0.1 nM to 100 nM). A vehicle-only control group should be included.

-

Quantification of Reactivation Inhibition: After a suitable incubation period (e.g., 48-72 hours), quantify the effect of this compound on the production of infectious virus.

-

Primary Endpoint: Collect the cell culture supernatant and perform a plaque assay or TCID50 assay on a permissive cell line (e.g., human foreskin fibroblasts) to determine the titer of infectious virus produced.

-

Secondary Endpoint: Extract DNA from the supernatant and perform qPCR to quantify the amount of viral genomes released, which serves as a proxy for virion production.

-

Visualizing Pathways and Workflows

CMV Lytic Replication Cycle and this compound's Point of Intervention

The following diagram illustrates the major stages of the CMV lytic replication cycle and highlights the late stage at which this compound exerts its inhibitory effect.

Caption: this compound inhibits the CMV terminase complex, blocking DNA cleavage and packaging.

Experimental Workflow for Testing this compound in a Latent CMV Model

This diagram outlines the key steps in an in vitro experiment designed to assess this compound's ability to prevent the production of infectious virus following a reactivation stimulus.

Caption: Workflow for evaluating this compound's efficacy in preventing CMV reactivation in vitro.

Signaling Pathways in CMV Latency and Reactivation

CMV latency and reactivation are controlled by a complex interplay of host cell signaling pathways. While this compound does not directly target these pathways, understanding them is crucial for contextualizing its prophylactic role. Inflammation and cellular differentiation are key triggers for reactivation.

Caption: Key signaling pathways that trigger CMV reactivation by activating the MIEP.

Conclusion

This compound represents a significant advancement in the prevention of CMV-related disease in high-risk individuals. Its novel mechanism of action, targeting the viral terminase complex, effectively halts the production of infectious virions. While clinical studies have robustly demonstrated its prophylactic efficacy in preventing CMV reactivation, there is a notable lack of publicly available, detailed preclinical data on its activity in established in vitro latency models. The experimental protocols and workflows outlined in this guide provide a framework for conducting such studies, which would be invaluable for further elucidating the precise quantitative dynamics of this compound in the context of viral reactivation from latency. Future research in this area will be critical for optimizing its use and for the development of next-generation antivirals targeting the latent CMV reservoir.

References

- 1. Frontiers | Cytomegalovirus Latency and Reactivation: An Intricate Interplay With the Host Immune Response [frontiersin.org]

- 2. This compound for Cytomegalovirus Prevention in Patients Undergoing Hematopoietic Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound Treatment of Human Cytomegalovirus Infection Antiinfective Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro assessment of the combined effect of this compound and sirolimus on cytomegalovirus replication - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound prophylaxis is effective in preventing cytomegalovirus reactivation after allogeneic hematopoietic cell transplantation: single-center real-world data - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound for prevention of cytomegalovirus reactivation in haploidentical and mismatched adult donor allogeneic hematopoietic cell transplantation with post-transplant cyclophosphamide for graft-versus-host disease prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficacy and Safety of this compound for Cytomegalovirus Prophylaxis Following Allogeneic Hematopoietic Stem Cell Transplantation in Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An in vitro model for the regulation of human cytomegalovirus latency and reactivation in dendritic cells by chromatin remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Letermovir In Vitro Antiviral Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the mechanism of action of Letermovir and comprehensive protocols for in vitro antiviral susceptibility testing against Human Cytomegalovirus (HCMV).

Introduction to this compound

This compound (trade name Prevymis) is a first-in-class antiviral agent highly specific for Human Cytomegalovirus (HCMV).[1][2] It is utilized for the prophylaxis of CMV infection and disease in adult CMV-seropositive recipients of an allogeneic hematopoietic stem cell transplant (HSCT).[3][4][5] Unlike previously approved anti-CMV drugs that target the viral DNA polymerase, this compound employs a novel mechanism of action, inhibiting the HCMV terminase complex.[2][6][7] This unique mechanism means it does not exhibit cross-resistance with DNA polymerase inhibitors, making it a valuable tool in managing CMV, including strains resistant to ganciclovir, foscarnet, and cidofovir.[1][2] In vitro susceptibility testing is crucial for monitoring the effectiveness of this compound, identifying resistant strains, and guiding clinical use.

Mechanism of Action

This compound specifically targets the HCMV DNA terminase complex, an essential enzyme for viral replication.[7][8] This complex is responsible for cleaving long viral DNA concatemers into unit-length genomes and packaging them into pre-formed viral capsids.[6][8][9][10]

The terminase complex is composed of three main protein subunits:

-

pUL56: Recognizes DNA packaging signals and binds to the capsid portal protein.[9][10][11]

-

pUL89: Possesses nuclease activity required for cleaving the DNA concatemer.[9][11]

-

pUL51: An essential component that interacts with both pUL56 and pUL89, facilitating complex formation.[11][12]

This compound inhibits this process by binding to the terminase complex, primarily interacting with the pUL56 subunit.[6][8] This binding disrupts the cleavage and packaging process, preventing the formation of mature, infectious virions.[1][6][8] As a result, viral replication is halted.[8] Resistance to this compound is predominantly associated with amino acid substitutions in the pUL56 gene, particularly between codons 231 and 369.[1][13][14]

Quantitative Data Summary

The antiviral activity of this compound is quantified by its 50% effective concentration (EC50), the drug concentration required to inhibit viral replication by 50%.

Table 1: In Vitro Susceptibility of Wild-Type HCMV Strains to this compound

| HCMV Strain/Isolate | Cell Type | Assay Type | Mean EC50 (nM) | Reference |

| BADrUL131-Y | ARPE-19 | Checkerboard Assay | 2.44 | [15][16] |

| 17 Clinical Isolates | HFF | Plaque Reduction | 1.2 - 4.7 (Range) | [17] |

| Wild-Type Recombinant | - | Reporter-based Yield Reduction | 2.03 - 2.57 (Range) | [12] |

Table 2: this compound Susceptibility of HCMV with Resistance-Associated Mutations

| UL56 Mutation | Fold-Increase in EC50 | Reference |

| V231L | 5 | [13] |

| C25F | 5.4 | [18] |

| C25F + V231L | 46 | [18] |

| C325Y | >5,000 | [13] |

| C325F/R | >5,000 | [13] |

Experimental Protocols

Plaque Reduction Assay (PRA)

The Plaque Reduction Assay is a functional assay that measures the ability of a drug to inhibit the cytopathic effect (CPE) of the virus, specifically the formation of plaques (localized areas of cell death).

Methodology:

-

Cell Seeding: Plate human foreskin fibroblast (HFF) cells in 6-well or 24-well plates and grow until they form a confluent monolayer (typically 12-24 hours).[19]

-

Drug Preparation: Prepare serial dilutions of this compound in cell culture medium. A typical concentration range might span from 0.1 nM to 100 nM.

-

Virus Inoculation: Infect the confluent cell monolayers with a standardized amount of HCMV (e.g., 50-100 plaque-forming units, PFU) in the presence of the various concentrations of this compound or a drug-free control.[20]

-

Adsorption: Incubate the plates for 1-2 hours at 37°C to allow the virus to adsorb to the cells.[21]

-

Overlay: After adsorption, remove the virus inoculum and overlay the cell monolayer with a semi-solid medium (e.g., medium containing 0.5% agarose or methylcellulose) containing the corresponding this compound concentrations.[21][22] This restricts virus spread to adjacent cells, ensuring the formation of distinct plaques.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for 7-14 days, allowing plaques to develop.

-

Plaque Visualization: Fix the cells (e.g., with methanol or formalin) and stain with a solution like crystal violet. The stain is taken up by living cells, leaving the plaques (areas of dead or lysed cells) as clear zones.[21]

-

Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the drug-free control. The EC50 value is determined by plotting the percentage of inhibition against the drug concentration and using regression analysis.

Reporter Gene Assay

This method uses a recombinant HCMV strain engineered to express a reporter gene (e.g., Secreted Alkaline Phosphatase - SEAP, or Green Fluorescent Protein - GFP) upon successful replication. Antiviral activity is measured by the reduction in the reporter signal. This assay is often higher-throughput than PRA.

Methodology:

-

Cell Seeding: Seed a suitable cell line (e.g., HFF) in 96-well plates and allow them to reach confluency.

-

Drug Preparation: Prepare serial dilutions of this compound in culture medium in a separate 96-well plate.

-

Infection: Infect the cells with the reporter-expressing HCMV strain in the presence of the prepared drug dilutions. Include virus-only (positive control) and cells-only (negative control) wells.

-

Incubation: Incubate the plates at 37°C for a period sufficient for reporter gene expression (typically 3-7 days, depending on the virus and reporter).

-

Signal Quantification:

-

For SEAP: Collect the cell culture supernatant and measure the alkaline phosphatase activity using a commercially available chemiluminescent or colorimetric substrate.

-

For GFP: Measure the fluorescence intensity directly from the cell plate using a fluorescence plate reader.

-

-

Data Analysis: Calculate the percent inhibition of the reporter signal for each drug concentration relative to the virus-only control. Determine the EC50 value using non-linear regression analysis.

Conclusion

The provided protocols for Plaque Reduction and Reporter Gene Assays are standard methods for evaluating the in vitro susceptibility of HCMV to this compound. The unique mechanism of action of this compound, targeting the viral terminase complex, makes it a critical component of anti-CMV strategies. Continuous monitoring for the emergence of resistance through these in vitro assays is essential for its sustained clinical efficacy.

References

- 1. unmc.edu [unmc.edu]

- 2. This compound and inhibitors of the terminase complex: a promising new class of investigational antiviral drugs against human cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound for Cytomegalovirus Prevention in Patients Undergoing Hematopoietic Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nice.org.uk [nice.org.uk]

- 6. journals.asm.org [journals.asm.org]

- 7. What are CMV DNA terminase inhibitors and how do they work? [synapse.patsnap.com]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. dovepress.com [dovepress.com]

- 10. The human cytomegalovirus terminase complex as an antiviral target: a close-up view - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. This compound Resistance Analysis in a Clinical Trial of Cytomegalovirus Prophylaxis for Hematopoietic Stem Cell Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. journals.asm.org [journals.asm.org]

- 15. In vitro assessment of the combined effect of this compound and sirolimus on cytomegalovirus replication - PMC [pmc.ncbi.nlm.nih.gov]

- 16. seq.es [seq.es]

- 17. journals.asm.org [journals.asm.org]

- 18. New Locus of Drug Resistance in the Human Cytomegalovirus UL56 Gene Revealed by In Vitro Exposure to this compound and Ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 21. m.youtube.com [m.youtube.com]

- 22. researchgate.net [researchgate.net]

Letermovir Plaque Reduction Assay: Application Notes and Protocols for Efficacy and Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting a plaque reduction assay to determine the antiviral activity of letermovir against human cytomegalovirus (HCMV). This methodology is crucial for evaluating drug efficacy, determining 50% effective concentrations (EC50), and assessing viral susceptibility or resistance.

Introduction

This compound is a first-in-class antiviral agent that targets the human cytomegalovirus (HCMV) terminase complex, which is essential for viral DNA processing and packaging. Unlike DNA polymerase inhibitors, this compound's unique mechanism of action prevents the cleavage of viral DNA concatemers into mature, unit-length genomes, thereby inhibiting the formation of infectious virions.[1][2][3] The plaque reduction assay is a functional, cell-based assay considered the gold standard for quantifying viral infectivity and the efficacy of antiviral compounds. This method involves infecting a monolayer of susceptible cells with HCMV in the presence of varying concentrations of the antiviral agent. The reduction in the number of viral plaques, which are localized areas of cell death caused by viral replication, directly correlates with the antiviral activity of the compound.

Mechanism of Action of this compound

This compound inhibits the HCMV terminase complex, which is composed of the proteins pUL51, pUL56, and pUL89.[1][2] This complex is responsible for cleaving long concatemeric viral DNA into individual genomes and packaging them into viral capsids. By inhibiting this process, this compound does not prevent viral DNA replication within the host cell but rather halts the final stages of virion maturation, resulting in the production of non-infectious viral particles. Resistance to this compound is primarily associated with mutations in the UL56 gene.

Caption: Mechanism of action of this compound in inhibiting the HCMV terminase complex.

Data Presentation

The following tables summarize key quantitative data for performing a this compound plaque reduction assay.

Table 1: Recommended Materials and Reagents

| Material/Reagent | Specification |

| Cell Line | Human foreskin fibroblasts (HFF), ARPE-19, or other HCMV-permissive cell lines |

| Virus Strain | HCMV laboratory strains (e.g., AD169, Towne) or clinical isolates |

| This compound | Analytical grade, dissolved in a suitable solvent (e.g., DMSO) |

| Culture Medium | Dulbecco's Modified Eagle Medium (DMEM) or Minimum Essential Medium (MEM) |

| Supplements | 2-10% Fetal Bovine Serum (FBS), L-glutamine, penicillin-streptomycin |

| Overlay Medium | 0.4-1.2% Agarose or methylcellulose in culture medium |

| Staining Solution | 0.1-1% Crystal Violet in 20-50% ethanol |

| Fixation Solution | 10% Formalin in phosphate-buffered saline (PBS) |

| Culture Plates | 6-well, 12-well, or 24-well tissue culture-treated plates |

Table 2: Experimental Parameters for this compound Plaque Reduction Assay

| Parameter | Recommended Value/Range |

| Cell Seeding Density | 90-100% confluency on the day of infection |

| Virus Inoculum | 40-80 Plaque Forming Units (PFU) per well |

| This compound Concentrations | 7-point, 2-fold serial dilutions (e.g., 0.38 nM to 24 nM) |

| Incubation Time (Infection) | 90 minutes at 37°C |

| Incubation Time (Plaque Development) | 7-14 days at 37°C in a 5% CO2 incubator |

| EC50 for sensitive strains | Typically in the low nanomolar range (e.g., ~2.44 nM) |

Experimental Protocols

This section provides a detailed methodology for a this compound plaque reduction assay, adapted from established protocols for HCMV.

I. Preparation of Materials and Reagents

-

Cell Culture: Culture human fibroblast cells (e.g., HFFs) in DMEM supplemented with 10% FBS, L-glutamine, and antibiotics. Maintain cells at 37°C in a humidified 5% CO2 incubator.

-

This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO. Further dilute in culture medium to create working solutions for the desired concentration range.

-

Virus Stock: Propagate and titer a laboratory-adapted strain or clinical isolate of HCMV on the selected cell line to determine the PFU/mL.

-

Overlay Medium: Prepare a 2X solution of culture medium and a sterile 0.8% solution of low-melting-point agarose. Equilibrate both to 42°C before mixing.

II. Plaque Reduction Assay Protocol

Caption: Experimental workflow for the this compound plaque reduction assay.

-

Cell Seeding: One day prior to the assay, seed the chosen cell line into 24-well plates at a density that will result in a confluent monolayer on the day of infection.

-

Preparation of this compound Dilutions: On the day of the assay, prepare serial dilutions of this compound in culture medium. A typical concentration range to test would be from 0.38 nM to 24 nM.[4] Include a no-drug control (virus only) and a cell-only control (no virus, no drug).

-

Infection: Aspirate the culture medium from the cell monolayers. Inoculate the cells with a dilution of HCMV calculated to produce 40-80 plaques per well in the no-drug control.

-

Drug Addition: Immediately after adding the virus, add the various dilutions of this compound to the appropriate wells.

-

Adsorption: Incubate the plates for 90 minutes at 37°C to allow for viral adsorption.

-

Overlay: After the adsorption period, gently aspirate the inoculum and overlay the cell monolayers with 1.5 mL of the pre-warmed agarose overlay medium containing the corresponding concentrations of this compound.

-

Incubation: Allow the overlay to solidify at room temperature, then incubate the plates at 37°C in a 5% CO2 incubator for 7 to 14 days, or until plaques are clearly visible in the control wells.

-

Fixation and Staining:

-

Aspirate the agarose overlay.

-

Fix the cell monolayers with 10% formalin for at least 30 minutes.

-

Aspirate the formalin and stain the cells with a 0.1-1% crystal violet solution for 10-15 minutes.

-

Gently wash the wells with water and allow them to air dry.

-

-

Plaque Counting and Data Analysis:

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each this compound concentration relative to the no-drug control.

-

Determine the EC50 value by plotting the percentage of plaque reduction against the logarithm of the this compound concentration and fitting the data to a dose-response curve using appropriate software.

-

III. Quality Control

-

Virus Titer: Ensure the virus stock has a known and reproducible titer.

-

Cell Viability: Monitor cell health and confluency to ensure a consistent monolayer.

-

Controls: Include positive (virus only), negative (cells only), and solvent controls in each assay.

-

Reproducibility: Perform assays in triplicate and repeat experiments to ensure the reproducibility of the results.

-

Reference Drug: A known anti-HCMV drug (e.g., ganciclovir) can be included as a reference control.

Conclusion

The plaque reduction assay is a robust and reliable method for assessing the in vitro efficacy of this compound against HCMV. Adherence to a standardized protocol and rigorous quality control measures are essential for obtaining accurate and reproducible data. This information is critical for preclinical drug development, resistance monitoring, and understanding the antiviral properties of this compound.

References

- 1. gerpac.eu [gerpac.eu]

- 2. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and Full Validation of a Bioanalytical Method for Quantifying this compound in Human Plasma Using Ultra-Performance Liquid Chromatography Coupled with Mass Spectrometry [jstage.jst.go.jp]

- 4. In vitro assessment of the combined effect of this compound and sirolimus on cytomegalovirus replication - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing Letermovir Efficacy in Cell Culture Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Letermovir is a first-in-class antiviral agent approved for the prophylaxis of Cytomegalovirus (CMV) infection and disease in adult CMV-seropositive recipients of an allogeneic hematopoietic stem cell transplant.[1] Its unique mechanism of action, targeting the viral terminase complex, makes it a valuable tool in combating CMV, particularly in cases of resistance to DNA polymerase inhibitors.[1][2] These application notes provide detailed protocols for utilizing various cell culture models to assess the in vitro efficacy of this compound against Human Cytomegalovirus (HCMV).

Mechanism of Action

This compound inhibits the HCMV terminase complex, which is essential for the cleavage of viral DNA concatemers into monomeric genomes and their subsequent packaging into nascent capsids.[3] This complex is composed of the proteins pUL51, pUL56, and pUL89.[3] this compound's primary target is the pUL56 subunit.[3] By inhibiting this complex, this compound prevents the formation of infectious virions.[2] Due to its specific target within the viral replication cycle, this compound does not exhibit cross-resistance with DNA polymerase inhibitors.[1]

Caption: this compound's mechanism of action targeting the HCMV terminase complex.

Data Presentation: In Vitro Efficacy of this compound

The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of this compound in various cell culture models.

Table 1: this compound EC50 Values against HCMV in Different Cell Lines

| Cell Line | HCMV Strain | Assay Type | Mean EC50 (nM) | Reference(s) |

| Human Dermal Fibroblasts (NHDF) | AD169 | Plaque Reduction | ~5 | [4] |

| Human Dermal Fibroblasts (NHDF) | Wild-Type Recombinant | Not Specified | 2.03 - 2.57 | [5] |

| ARPE-19 | BADrUL131-Y | Checkerboard | 2.44 | [6] |

| Not Specified | Wild-Type | GLuc Reporter | 2.50 | [7] |

Table 2: this compound Cytotoxicity (CC50) Values

| Cell Line | Assay Type | Mean CC50 (µM) | Reference(s) |

| Not Specified | Not Specified | >75 | [4] |

| ARPE-19 | alamarBlue | No cytotoxicity observed at concentrations up to 24 nM | [8] |

Experimental Protocols

Assessment of Antiviral Activity in Lytic Infection Models

-

Normal Human Dermal Fibroblasts (NHDF): A standard cell line for propagating HCMV stocks and performing plaque reduction assays.

-

Human Embryonic Lung Fibroblasts (e.g., MRC-5): Another common fibroblast cell line for HCMV research.

-

ARPE-19: A human retinal pigment epithelial cell line useful for certain HCMV strains and high-throughput assays.[9]

This assay is the gold standard for determining the inhibitory activity of an antiviral compound on infectious virus production.

Caption: Workflow for the Plaque Reduction Assay (PRA).

Protocol:

-

Cell Seeding: Seed NHDF cells in 24-well plates at a density that will result in a confluent monolayer on the day of infection.

-

Virus Preparation: Prepare a working stock of HCMV (e.g., AD169 or TB40/E) and dilute it in culture medium to achieve 40-80 plaque-forming units (PFU) per well.[1]

-

Compound Preparation: Prepare serial dilutions of this compound in culture medium. A suggested starting concentration is 50 nM, with 2-fold dilutions.[4]

-

Infection: When the cell monolayer is confluent, aspirate the culture medium and inoculate the cells with the prepared virus suspension (0.2 mL/well).[1]

-

Adsorption: Incubate the plates for 90 minutes at 37°C to allow for viral adsorption.[1]

-

Overlay: Carefully aspirate the virus inoculum. Prepare a 0.4% agarose overlay in medium with 5% FBS containing the different concentrations of this compound.[1] Add 1.5 mL of the overlay to each well.[1]

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 7-10 days, or until plaques are visible in the control wells.[1]

-

Fixation and Staining: Fix the cell monolayer with 10% formalin in phosphate-buffered saline (PBS).[1] After fixation, remove the agarose plugs and stain the cells with 0.8% crystal violet in 50% ethanol.[1]

-

Plaque Counting: Count the number of plaques in each well. The EC50 is the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.

This is a higher-throughput alternative to the PRA, often utilizing a recombinant virus expressing a fluorescent protein (e.g., GFP).

Protocol:

-

Cell Seeding: Seed NHDF or ARPE-19 cells in 96-well black, clear-bottom plates.

-

Compound and Virus Preparation: Prepare serial dilutions of this compound and a recombinant GFP-expressing HCMV.

-

Infection: Infect the cells with the virus in the presence of the various concentrations of this compound.

-

Incubation: Incubate the plates for a predetermined time (e.g., 5-7 days) to allow for fluorescent protein expression.

-

Fluorescence Measurement: Measure the fluorescence intensity in each well using a plate reader.

-

Data Analysis: Calculate the percent inhibition of fluorescence for each this compound concentration and determine the EC50 value.

Assessment of this compound in a Latency and Reactivation Model

The THP-1 human monocytic cell line is a well-established model for studying HCMV latency and reactivation.

Caption: Workflow for testing this compound in a THP-1 latency and reactivation model.

Protocol:

-

Establishment of Latency:

-

Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 2-mercaptoethanol.

-

Infect undifferentiated THP-1 cells with HCMV (e.g., TB40/E strain) at a multiplicity of infection (MOI) of 1-5.

-

Incubate the infected cells for 5-7 days to allow for the establishment of latency. During this time, viral immediate-early gene expression should be silenced.

-

-

This compound Treatment and Reactivation:

-

After the latency establishment period, wash the cells to remove any residual virus.

-

Resuspend the latently infected cells in fresh medium containing serial dilutions of this compound.

-

To induce reactivation, treat the cells with a differentiating agent such as 12-O-tetradecanoylphorbol-13-acetate (TPA) at a final concentration of 50-100 ng/mL.

-

Incubate the cells for an additional 48-72 hours.

-

-

Analysis of Reactivation:

-

Quantitative PCR (qPCR): Extract DNA from the cells and quantify the number of viral genomes to assess the effect of this compound on viral DNA replication upon reactivation.

-

Supernatant Transfer: Collect the supernatant from the reactivated cultures and transfer it to a monolayer of permissive fibroblasts (e.g., NHDF). After 7-10 days, assess for the presence of viral plaques or cytopathic effect (CPE) to determine the production of infectious virus.

-

Cytotoxicity Assays

It is crucial to assess the cytotoxicity of this compound in the cell lines used for efficacy testing to determine the therapeutic index.

This assay measures the accumulation of the neutral red dye in the lysosomes of viable cells.

Protocol:

-

Cell Seeding: Seed cells (e.g., NHDF, ARPE-19) in a 96-well plate and incubate overnight.[10]

-

Compound Treatment: Treat the cells with serial dilutions of this compound for a period that corresponds to the duration of the antiviral assay.

-

Neutral Red Incubation: Remove the treatment medium and incubate the cells with a medium containing neutral red (e.g., 50 µg/mL) for 2-3 hours.[11]

-

Washing and Destaining: Wash the cells with PBS and then add a destain solution (e.g., 1% acetic acid in 50% ethanol) to extract the dye from the cells.[11]

-

Absorbance Measurement: Measure the absorbance at 540 nm using a plate reader.[10]

-

Data Analysis: Calculate the percentage of viable cells compared to the untreated control to determine the CC50 value.

Conclusion

The provided protocols and data offer a comprehensive framework for evaluating the in vitro efficacy of this compound against HCMV. The use of both lytic and latent infection models allows for a thorough characterization of the compound's antiviral activity. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data for research and drug development purposes.

References

- 1. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Drug Combination Studies of this compound (AIC246, MK-8228) with Approved Anti-Human Cytomegalovirus (HCMV) and Anti-HIV Compounds in Inhibition of HCMV and HIV Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. This compound Resistance Analysis in a Clinical Trial of Cytomegalovirus Prophylaxis for Hematopoietic Stem Cell Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro assessment of the combined effect of this compound and sirolimus on cytomegalovirus replication - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. seq.es [seq.es]